molecular formula C18H23ClFNO2 B4441875 2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride

Cat. No. B4441875
M. Wt: 339.8 g/mol
InChI Key: ZUBBSWIHNUVTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride, commonly known as FBA, is a chemical compound used in scientific research. FBA is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including bronchodilation, vasodilation, and glucose metabolism.

Mechanism of Action

FBA acts as a selective agonist of the β2-adrenergic receptor, which is a member of the G protein-coupled receptor family. The binding of FBA to the receptor induces a conformational change that activates the receptor and triggers downstream signaling pathways. The activation of the β2-adrenergic receptor leads to the activation of adenylyl cyclase, which catalyzes the production of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins and regulates their activity.
Biochemical and Physiological Effects:
The activation of the β2-adrenergic receptor by FBA leads to various biochemical and physiological effects. These effects include bronchodilation, vasodilation, and glucose metabolism. Bronchodilation is the relaxation of the smooth muscles in the airways, which leads to an increase in airflow and improved breathing. Vasodilation is the relaxation of the smooth muscles in the blood vessels, which leads to an increase in blood flow and decreased blood pressure. Glucose metabolism is the regulation of glucose uptake and utilization by various tissues, such as skeletal muscle and liver.

Advantages and Limitations for Lab Experiments

FBA has several advantages for lab experiments. The compound is highly selective for the β2-adrenergic receptor, which makes it a useful tool for studying the receptor's function. FBA is also relatively stable and easy to handle, which makes it suitable for various experimental conditions. However, FBA has some limitations as well. The compound has a relatively short half-life, which can limit its usefulness in some experiments. Additionally, FBA can be expensive to synthesize, which can be a barrier to its widespread use.

Future Directions

There are several future directions for the research on FBA. One direction is the investigation of the structural basis of the compound's selectivity for the β2-adrenergic receptor. Another direction is the development of new ligands based on the structure of FBA that have improved pharmacological properties. Additionally, the use of FBA in the development of new drugs for the treatment of various diseases, such as asthma and diabetes, is an area of active research.

Scientific Research Applications

FBA is widely used in scientific research as a tool to study the β2-adrenergic receptor. The compound is particularly useful in the investigation of the receptor's structure, function, and pharmacology. FBA can be used to study the binding affinity of β2-adrenergic receptor ligands, as well as their efficacy and selectivity. The compound can also be used to investigate the downstream signaling pathways activated by the receptor.

properties

IUPAC Name

2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2.ClH/c1-2-17(12-21)20-11-15-4-3-5-18(10-15)22-13-14-6-8-16(19)9-7-14;/h3-10,17,20-21H,2,11-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBSWIHNUVTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.